5-(Trifluoromethyl)quinolin-2(1H)-one

NMDA receptor antagonism Glycine site modulators Structure-activity relationship

Select 5-(trifluoromethyl)quinolin-2(1H)-one as your core scaffold to ensure the exact positional and electronic requirements of patented quinolinone pharmacophores. The 5-CF₃ substituent imparts distinct electron-withdrawing effects, alters pKa, and is critical for target binding in antimalarial, SARM, and tubulin inhibitor programs. Substitution with 8-CF₃ or unsubstituted analogs sharply reduces activity, making this isomer non-interchangeable. Procure with confidence for medicinal chemistry campaigns requiring validated nanomolar potency.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
Cat. No. B8618869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)quinolin-2(1H)-one
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC(=O)NC2=C1)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-6(7)4-5-9(15)14-8/h1-5H,(H,14,15)
InChIKeyMFIMTUQVJWAKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)quinolin-2(1H)-one: Physical Properties and Core Scaffold for Procurement Assessment


5-(Trifluoromethyl)quinolin-2(1H)-one (CAS 1239463-24-1) is a fluorinated heterocyclic compound belonging to the quinolin-2(1H)-one class, characterized by a bicyclic core with a trifluoromethyl (-CF₃) substituent at the 5-position . It has the molecular formula C₁₀H₆F₃NO and a molecular weight of 213.16 g/mol . The predicted boiling point is 332.1 ± 42.0 °C, the predicted density is 1.369 ± 0.06 g/cm³, and the predicted pKa is 11.05 ± 0.70, reflecting the electronic influence of the strongly electron-withdrawing trifluoromethyl group . This compound serves as a versatile scaffold in medicinal chemistry for the development of enzyme inhibitors and receptor modulators, with documented utility as a synthetic intermediate in multiple patent-protected drug discovery programs [1].

Why Unsubstituted Quinolin-2(1H)-one and Alternative Positional Isomers Are Not Equivalent to 5-(Trifluoromethyl)quinolin-2(1H)-one


Substituting 5-(trifluoromethyl)quinolin-2(1H)-one with a generic analog such as unsubstituted quinolin-2(1H)-one, 8-(trifluoromethyl)quinolin-2(1H)-one, or a halogen-substituted alternative will produce substantially different pharmacological and physicochemical outcomes due to the precise positional and electronic requirements of the quinolinone pharmacophore. SAR studies on 4-hydroxy-3-nitroquinolin-2(1H)-ones demonstrate that substitutions at the 5-position consistently increase potency, whereas substitutions at the 8-position cause a sharp reduction in activity, underscoring the non-interchangeable nature of positional isomers [1]. The -CF₃ group imparts distinct electronic effects (strongly electron-withdrawing via inductive effect) that alter pKa, metabolic stability, and target binding interactions compared to -CH₃, -Cl, or unsubstituted analogs. Furthermore, the hydrogen bond donor/acceptor capacity of the 2(1H)-one lactam moiety is retained in this scaffold, a feature lost in many 2-chloro or 2-alkoxy derivatives. For procurement decisions, selecting the correct positional isomer and substitution pattern directly determines whether a synthetic intermediate will yield the intended patent-exemplified compound or produce an inactive byproduct, making generic substitution a high-risk proposition.

Quantitative Comparative Evidence for 5-(Trifluoromethyl)quinolin-2(1H)-one in Research Procurement


Positional SAR: 5-Position Substitution Confers Superior Potency Versus 8-Position Substitution in Quinolin-2(1H)-one Scaffolds

Systematic structure-activity relationship (SAR) evaluation of 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) derivatives as NMDA receptor glycine site antagonists established that substitutions at the 5-, 6-, and 7-positions generally increase potency, while substitutions at the 8-position cause a sharp reduction in potency [1]. Among the HNQ series, 5,6,7-trichloro HNQ (8i) achieved an IC₅₀ of 220 nM in [³H]DCKA binding assay and a Kb of 79 nM from electrophysiological assays, representing a 10-fold improvement over corresponding 1,4-dihydroquinoxaline-2,3-dione (QX) analogs [1]. This positional preference is mechanistically significant: the 5-position on the quinolinone ring lies in a sterically permissive region of the binding pocket, whereas 8-position substitution introduces unfavorable steric clashes [1].

NMDA receptor antagonism Glycine site modulators Structure-activity relationship

Trifluoromethyl Enhancement of Antimalarial Activity: Class-Level Evidence Supporting 5-CF₃ Quinolinone Scaffold Selection

In a systematic evaluation of trifluoromethyl-substituted quinoline and quinolone derivatives against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, a trifluoromethyl group was found to enhance antimalarial activity across multiple compound series [1]. Quinolone derivatives bearing extended alkyl or alkoxy side chains terminated by a trifluoromethyl group exhibited IC₅₀ values ranging from 1.2 to approximately 30 nM against both chloroquine-sensitive and multidrug-resistant P. falciparum strains [2]. In a related study of 2,8-bis(trifluoromethyl)quinolin-4-amine derivatives, the compound with optimal activity achieved an IC₅₀ of 0.083 µM (83 nM), demonstrating that strategic -CF₃ placement yields potent antiplasmodial activity [3].

Antimalarial drug discovery Plasmodium falciparum Quinolone derivatives

Comparative Antibacterial Potency: Trifluoromethylquinolone Derivatives Versus Ciprofloxacin Standard

Three series of trifluoromethyl-substituted quinolone derivatives (4a-f, 6a-f, and 8a-f) were synthesized via regioselective alkylation and screened for antibacterial activity using the well plate method (zone of inhibition) [1]. Compounds 4a, 6b, 6c, and 8e demonstrated significant antibacterial activity when compared to the standard drug ciprofloxacin, while compound 8a was identified as a potent antifungal agent [1]. Quinolone derivatives are known to exhibit significant tissue penetration and inhibit DNA synthesis by forming a complex with DNA gyrase or topoisomerase II enzyme [2].

Antimicrobial agents Quinolone antibiotics DNA gyrase inhibition

Antitumor Tubulin Polymerization Inhibition: Trifluoromethylquinoline Derivatives Achieve Nanomolar IC₅₀ Potency Superior to Colchicine

In a 2025 study published in Bioorganic & Medicinal Chemistry, two series of N-aryl-2-trifluoromethyl-quinoline-4-amine derivatives were designed, synthesized, and evaluated as tubulin polymerization inhibitors [1]. The lead compound 14b exhibited potent inhibitory activity against LNCaP prostate cancer cells with an IC₅₀ of 0.0027 µM (2.7 nM) and a Selectivity Index of 4.07, which was more effective than the positive control colchicine [1]. Mechanism studies confirmed that 14b disrupts tubulin polymerization, blocks the cell cycle in the G2/M phase, induces apoptosis, and significantly inhibits LNCaP cell migration and invasion [1]. SwissADME predictions indicated favorable pharmacokinetic properties [1].

Antitumor agents Tubulin polymerization inhibitors Colchicine binding site

Selective Androgen Receptor Modulation (SARM) SAR: 4-Trifluoromethylquinolin-2(1H)-one Scaffold Enables Tissue-Selective Activity

Extensive SAR studies on 6-bisalkylamino-2-quinolinones identified the 4-trifluoromethylquinolin-2(1H)-one scaffold as a privileged pharmacophore for selective androgen receptor modulation [1]. A representative analog (compound 9) demonstrated desirable tissue selectivity when tested orally in a rodent model of hypogonadism, showing anabolic activity in muscle with reduced effect on the prostate [1]. The SAR studies specifically highlighted the significance of the trifluoromethyl group on the side chains and its interactions with amino acid residues within the androgen receptor (AR) ligand binding domain [1]. A related compound, 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one, was identified as a novel orally available, potent SARM [2].

Selective androgen receptor modulators SARM Tissue selectivity

Procurement-Driven Application Scenarios for 5-(Trifluoromethyl)quinolin-2(1H)-one in Research and Development


Synthetic Intermediate for Antimalarial Quinolone Lead Optimization

Procure 5-(trifluoromethyl)quinolin-2(1H)-one as a core scaffold for the synthesis of novel antimalarial quinolone derivatives. As established in Section 3, trifluoromethyl-substituted quinolones exhibit IC₅₀ values ranging from 1.2 to 30 nM against chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains [1]. The 5-position -CF₃ group provides a validated synthetic handle for further derivatization via alkylation or coupling reactions, enabling the construction of compound libraries with documented antiplasmodial activity enhancement. This application scenario is particularly relevant for medicinal chemistry groups pursuing resistance-breaking antimalarial agents where fluorine substitution is a proven potency-enhancing strategy [1].

Pharmacophore Building Block for Selective Androgen Receptor Modulator (SARM) Development

Utilize 5-(trifluoromethyl)quinolin-2(1H)-one as the foundational quinolinone core for synthesizing 4- and 6-substituted SARM candidates. SAR studies on 6-bisalkylamino-2-quinolinones demonstrate that the trifluoromethyl group plays a critical role in achieving tissue-selective androgen receptor modulation [2][3]. Representative analogs have shown oral bioavailability and desirable anabolic activity in muscle with reduced prostate stimulation in rodent models of hypogonadism [2]. This scaffold is appropriate for procurement by medicinal chemistry teams developing non-steroidal SARMs for muscle-wasting indications, where the -CF₃ group is essential for AR ligand binding domain interactions [3].

Scaffold for Tubulin Polymerization Inhibitor and Antitumor Agent Discovery

Employ 5-(trifluoromethyl)quinolin-2(1H)-one as a synthetic entry point for constructing N-aryl-2-trifluoromethyl-quinoline-4-amine derivatives that target the colchicine binding site of tubulin. As demonstrated in Section 3, optimized trifluoromethylquinoline derivatives achieve IC₅₀ values as low as 2.7 nM against LNCaP prostate cancer cells, outperforming the established tubulin inhibitor colchicine [4]. The trifluoromethyl group at the quinoline core is essential for binding to the colchicine site and for the observed G2/M cell cycle arrest and apoptosis induction [4]. This application scenario is directly relevant to oncology drug discovery programs seeking novel microtubule-targeting agents with validated nanomolar potency.

Antimicrobial Quinolone Derivative Synthesis and DNA Gyrase Inhibitor Development

Use 5-(trifluoromethyl)quinolin-2(1H)-one as a precursor for synthesizing trifluoromethylquinolone derivatives with antibacterial and antifungal activity. As established in Section 3, trifluoromethyl-substituted quinolone derivatives exhibit significant antibacterial activity comparable to ciprofloxacin, with the quinolone class demonstrating enhanced tissue penetration and DNA gyrase/topoisomerase II inhibition [5][6]. The 5-position -CF₃ substitution provides electronic modulation of the quinolinone core that is distinct from the 6-fluoro substitution pattern of classical fluoroquinolones, offering a differentiated chemical space for antimicrobial lead discovery against resistant bacterial strains [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethyl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.